

# The Discovery and Preclinical Development of ATR-101: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of ATR-101, a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), for the treatment of adrenocortical carcinoma (ACC). This document details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

#### Introduction

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. ATR-101 (also known as PD-132301-2) emerged as a promising drug candidate due to its selective targeting of ACAT1, an enzyme crucial for cholesterol esterification. The rationale for its development is based on the adrenal cortex's high dependence on cholesterol for steroidogenesis. By inhibiting ACAT1, ATR-101 disrupts cholesterol homeostasis, leading to selective apoptosis of ACC cells.

# **Discovery and Mechanism of Action**

ATR-101 was originally synthesized and evaluated by Parke-Davis (now Pfizer) in the 1990s as a potential treatment for hypercholesterolemia. While its development for cardiovascular diseases was discontinued, its potent and selective adrenalytic activity paved the way for its repurposing as a targeted therapy for ACC.





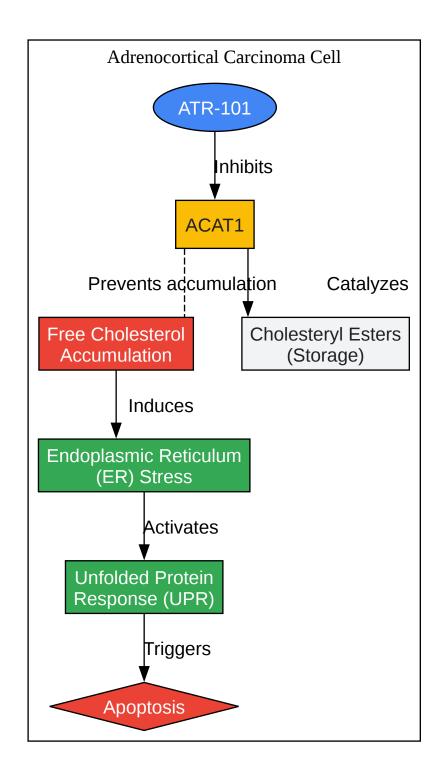


The primary mechanism of action of ATR-101 is the selective inhibition of ACAT1. This enzyme is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. In adrenocortical cells, which have a high cholesterol turnover for steroid hormone production, the inhibition of ACAT1 leads to a significant accumulation of free cholesterol. This excess free cholesterol induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis.[1]

### **Signaling Pathway**

The inhibition of ACAT1 by ATR-101 initiates a cascade of intracellular events culminating in apoptosis. The accumulation of free cholesterol is a key initiating event that leads to ER stress. This stress activates the UPR, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. While the specific UPR sensors (PERK, IRE1, and ATF6) directly activated by ATR-101-induced cholesterol accumulation are not fully elucidated in the provided search results, the downstream effect is the induction of apoptosis.





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Figure 1: Mechanism of ATR-101-induced apoptosis in ACC cells.

## **Preclinical Data**



The preclinical evaluation of ATR-101 involved a series of in vitro and in vivo studies to assess its efficacy and selectivity.

# **In Vitro Efficacy**

The inhibitory activity of ATR-101 against ACAT1 and its isoform ACAT2 was determined using cell-based assays. The results demonstrated a high degree of selectivity for ACAT1.

Parameter	Value	Reference
ACAT1 EC50	0.009 μM (9 nM)	[2]
ACAT2 EC50	0.368 μΜ	[2]

Studies in the human ACC cell line, H295R, confirmed that treatment with ATR-101 leads to a decrease in the formation of cholesteryl esters and a corresponding increase in free cholesterol levels.[1] This disruption of cholesterol homeostasis was shown to induce apoptosis, as evidenced by increased caspase-3/7 activity.[1]

# **In Vivo Efficacy**

The anti-tumor activity of ATR-101 was evaluated in a mouse xenograft model using the H295R human ACC cell line. While specific tumor volume data over time is not available in the provided search results, oral administration of ATR-101 was reported to inhibit the establishment and impede the growth of H295R cell xenografts in mice.[3]

Animal Model	Cell Line	Treatment	Outcome	Reference
Mouse	H295R	Oral ATR-101	Inhibition of tumor establishment and growth	[3]

#### **Preclinical Toxicology**

Toxicology studies were conducted in dogs to assess the safety profile of ATR-101. These studies were crucial in determining the therapeutic window and potential side effects. In a study



with dogs having naturally occurring Cushing's syndrome, ATR-101 was administered at 3 mg/kg and 30 mg/kg. The compound was well-tolerated with no serious drug-related adverse effects reported.[4][5] These studies also provided evidence of the drug's intended pharmacological effect, with a significant reduction in ACTH-stimulated cortisol levels.[5]

# **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the preclinical development of ATR-101.

#### **Cell Culture**

- Cell Line: H295R human adrenocortical carcinoma cells.
- Culture Medium: A suitable culture medium, such as DMEM/F12 supplemented with serum and other necessary growth factors, is used.[6]
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Cells are passaged upon reaching a certain confluency to ensure optimal growth and health.

## **ACAT Inhibition Assay**

This assay is used to determine the potency of ATR-101 in inhibiting ACAT1 and ACAT2. A common method involves the use of a fluorescent cholesterol analog, NBD-cholesterol.

- Cell Lines: CHO cells stably overexpressing human ACAT1 or ACAT2.
- Procedure:
  - Seed cells in a multi-well plate (e.g., 384-well) and incubate for 24 hours.
  - Add various concentrations of ATR-101 or vehicle control to the wells and pre-incubate for 1-2 hours.[7]
  - Add NBD-cholesterol to a final concentration of 1-5 μg/mL.[7]
  - Incubate for 4-6 hours to allow for cholesterol esterification.



- Wash the cells to remove unincorporated NBD-cholesterol.
- Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).[7]
- Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of ATR-101-treated wells to that of the vehicle-treated control wells. The EC50 value is then determined from the dose-response curve.



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